Stereoselective Activity: (S)-WAY 100135 is the Active Enantiomer In Vivo
The biological activity of WAY-100135 is highly stereoselective. In a direct head-to-head comparison, (S)-WAY 100135 was significantly more potent than the (R)-enantiomer at blocking 8-OH-DPAT-induced hyperglycemia in conscious rats [1]. The (S)-enantiomer demonstrated a minimum effective dose (MED) of 1 mg/kg i.v. for attenuating the hyperglycemic response, while the (R)-enantiomer was inactive at doses up to 3 mg/kg i.v. [1]. This demonstrates that the 5-HT1A antagonist properties reside predominantly in the (S)-enantiomer, and that using the racemic mixture or the (R)-enantiomer would not provide equivalent results.
| Evidence Dimension | In vivo antagonist potency (MED) vs. 8-OH-DPAT-induced hyperglycemia |
|---|---|
| Target Compound Data | (S)-WAY 100135: MED = 1 mg/kg i.v. |
| Comparator Or Baseline | (R)-WAY 100135: No effect up to 3 mg/kg i.v. |
| Quantified Difference | ≥3-fold higher potency for (S)-enantiomer; (R)-enantiomer is inactive at tested doses. |
| Conditions | Conscious rat model of hyperglycemia induced by the 5-HT1A agonist 8-OH-DPAT |
Why This Matters
For researchers, procuring the correct (S)-enantiomer is critical for ensuring the intended biological effect, as the (R)-enantiomer or the racemate will not provide the same level of 5-HT1A antagonism.
- [1] Critchley, D. J., et al. (1994). Effects of the selective 5-HT1A receptor antagonist WAY100135 and its enantiomers on 8-OH-DPAT-induced hyperglycaemia in conscious rats. European Journal of Pharmacology, 254(1-2), 133-139. View Source
